molecular formula C28H24N2O4 B3860096 2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B3860096
M. Wt: 452.5 g/mol
InChI Key: LFHLRNVLNMQZRC-VUTHCHCSSA-N
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Description

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C28H24N2O4 This compound is known for its unique structural features, which include benzyloxy and phenoxy groups attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)phenol with 2-chloroacetohydrazide under basic conditions to form the intermediate 2-[4-(benzyloxy)phenoxy]acetohydrazide. This intermediate is then reacted with 3-phenoxybenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazide derivatives. Substitution reactions can lead to a variety of substituted phenoxy or benzyloxy derivatives .

Scientific Research Applications

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with active sites, influencing the activity of target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of benzyloxy and phenoxy groups, which confer distinct chemical and biological properties. These structural features may result in different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4/c31-28(21-33-25-16-14-24(15-17-25)32-20-22-8-3-1-4-9-22)30-29-19-23-10-7-13-27(18-23)34-26-11-5-2-6-12-26/h1-19H,20-21H2,(H,30,31)/b29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHLRNVLNMQZRC-VUTHCHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
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